

Spectroscopic Analysis of Furaline: A Technical Guide

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Compound of Interest

Compound Name: *Furaline*

Cat. No.: *B10841072*

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This technical guide provides an in-depth analysis of the spectroscopic properties of the hypothetical compound **Furaline**. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its characterization using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Furaline**. Both ^1H and ^{13}C NMR data have been acquired to provide a detailed map of the proton and carbon environments within the molecule.

^1H NMR Data

The ^1H NMR spectrum of **Furaline**, recorded in CDCl_3 , reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.73	d	1.6
H-3	6.63	dd	3.6, 1.6
H-4	7.30	d	3.6
H-5 (aldehyde)	9.66	s	-

Table 1: ^1H NMR Spectroscopic Data for **Furaline**.

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of **Furaline**.

Carbon Assignment	Chemical Shift (ppm)
C-2	147.0
C-3	112.5
C-4	121.0
C-5 (furan ring)	152.8
C=O (aldehyde)	177.6

Table 2: ^{13}C NMR Spectroscopic Data for **Furaline**.

Experimental Protocol: NMR Spectroscopy

A sample of **Furaline** (10 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% TMS as an internal standard. The spectra were recorded on a 300 MHz NMR spectrometer. For ^1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ^{13}C NMR, 2048 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform algorithms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Furaline**, aiding in its identification and structural elucidation.

Mass Spectrometry Data

Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) was utilized for the analysis.^{[1][2]}

Ion	m/z (Observed)	Assignment
[M+H] ⁺	97.028	Protonated molecular ion
[M-CHO] ⁺	69.033	Fragment ion

Table 3: High-Resolution Mass Spectrometry Data for **Furaline**.

Experimental Protocol: Mass Spectrometry

Furaline was introduced into the PTR-ToF-MS instrument via a heated inlet system. The drift tube was operated at a pressure of 2.2 mbar and a temperature of 60°C. The electric field strength (E/N) was maintained at 130 Td. The mass spectra were acquired over a mass range of m/z 20-200. Absolute photoionization cross sections can also be measured for quantitative analysis.^[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **Furaline** based on the absorption of infrared radiation.

Infrared Spectroscopy Data

The FT-IR spectrum was recorded from a thin film of the neat liquid.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3140	C-H stretch (aromatic)	Medium
2830, 2740	C-H stretch (aldehyde)	Medium
1675	C=O stretch (aldehyde)	Strong
1572	C=C stretch (aromatic)	Strong
1482	C-C stretch (aromatic)	Strong
1215	C-O stretch (in-plane)	Strong
1024	C-O bend (out-of-plane)	Medium

Table 4: FT-IR Absorption Bands for **Furaline**.^{[4][5]}

Experimental Protocol: Infrared Spectroscopy

A drop of neat **Furaline** was placed between two sodium chloride plates to form a thin film. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was subtracted from the sample spectrum. This can be continually monitored during growth and annealing using reflection-absorption infrared spectroscopy (RAIRS).^[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within **Furaline**.

UV-Vis Spectroscopy Data

The UV-Vis spectrum was recorded in ethanol.

λ_{\max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Electronic Transition
274	15,000	$\pi \rightarrow \pi$
397	2,500	$n \rightarrow \pi$

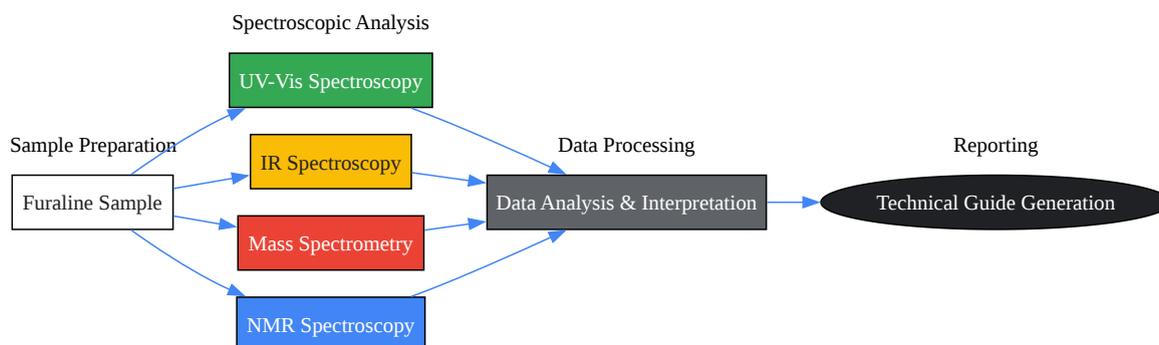
Table 5: UV-Vis Absorption Data for **Furaline**.^[7]

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of **Furaline** was prepared in ethanol. Serial dilutions were made to obtain a concentration that gave an absorbance reading between 0.1 and 1.0. The spectrum was recorded using a double-beam UV-Vis spectrophotometer from 200 to 800 nm. A cuvette containing pure ethanol was used as the reference. The use of low UV-transparent mobile phases like acetonitrile and water is recommended for detection below 230 nm.^[7]

Visualizations

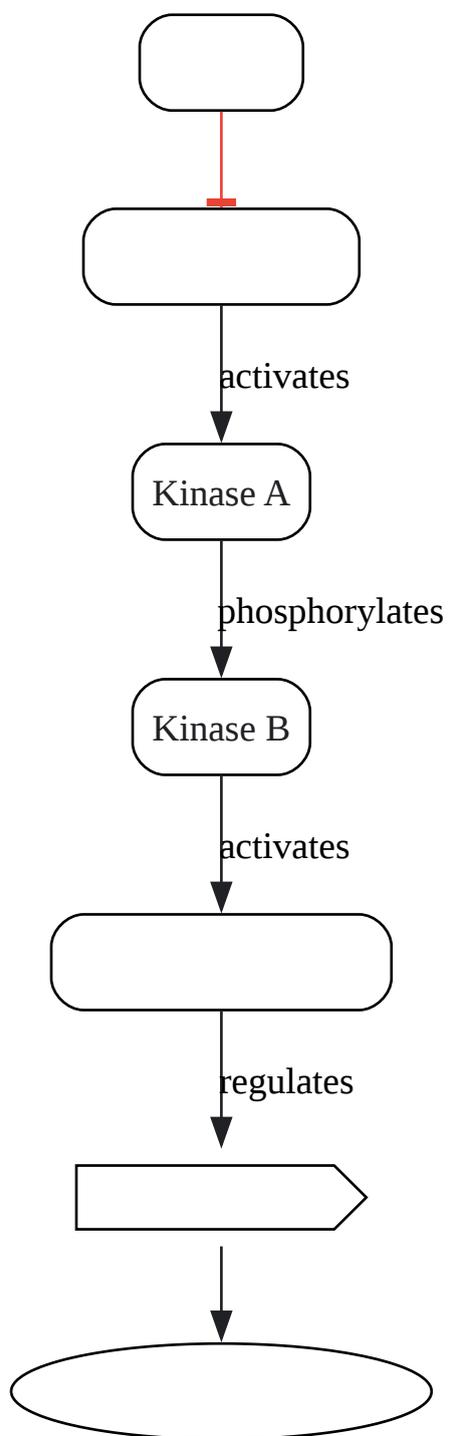
Experimental Workflow



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Caption: General experimental workflow for the spectroscopic analysis of **Furaline**.

Hypothetical Signaling Pathway Involvement



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Caption: Hypothetical signaling pathway illustrating the inhibitory action of **Furaline**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Furaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10841072#spectroscopic-analysis-of-furaline-compound>]

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